N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a structurally complex small molecule featuring a central imidazole ring substituted with a sulfanyl-linked carbamoyl group and a benzamide moiety. The imidazole core is functionalized at the 1-position with a 4-benzyl-substituted benzamide group and at the 2-position with a sulfanylacetamide bridge connecting to a 3,5-dimethylphenylcarbamoyl group.
Properties
IUPAC Name |
N-benzyl-4-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-19-14-20(2)16-23(15-19)30-25(32)18-34-27-28-12-13-31(27)24-10-8-22(9-11-24)26(33)29-17-21-6-4-3-5-7-21/h3-16H,17-18H2,1-2H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWCPUOGPFNFFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares functional and structural similarities with several classes of molecules described in the evidence. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Differences: The target’s imidazole core differs from the triazole () and benzimidazole () systems. Unlike the thione tautomers in ’s triazoles, the sulfanyl group in the target compound may adopt different conformational states, affecting reactivity or solubility .
Substituent Effects :
- The 3,5-dimethylphenylcarbamoyl group in the target compound introduces steric bulk and lipophilicity, similar to the 2,4-difluorophenyl group in ’s triazoles. Both substituents may enhance membrane permeability or target selectivity .
- The benzamide moiety is analogous to the sulfamoyl group in ’s compound 7, which contributes to elastase inhibition via hydrogen bonding or π-π interactions .
Synthetic Pathways :
- The target compound likely requires sequential alkylation and condensation steps, akin to the S-alkylation of triazoles in or the coupling reactions in .
Biological Implications :
- While ’s benzimidazole thioacetamides inhibit elastase (IC₅₀ values in micromolar range), the target’s imidazole core and sulfanylacetamide bridge may target similar enzymes (e.g., proteases or kinases) but with altered potency due to structural differences .
- ’s triazoles show antimicrobial activity dependent on sulfonyl and thione groups, suggesting the target’s sulfanyl and carbamoyl groups could confer analogous properties .
Biological Activity
N-benzyl-4-[2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have been reported to affect dihydrofolate reductase (DHFR) activity, which is crucial in cancer cell metabolism .
- Antiviral Properties : Some related compounds have demonstrated efficacy against viral infections by inhibiting viral replication. For example, certain heterocyclic benzamides have been evaluated for their ability to inhibit respiratory syncytial virus (RSV) replication .
The mechanisms by which this compound exerts its effects are still under investigation. However, several potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleic acid synthesis and cell proliferation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to cell growth and apoptosis.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study focused on a series of benzamide derivatives reported significant anticancer activity against various cancer cell lines. The mechanism involved the downregulation of DHFR protein levels, which are often overexpressed in resistant cancer cells .
Case Study: Antiviral Efficacy
Research involving heterocyclic compounds similar to this compound demonstrated promising antiviral properties against RSV. The compounds were able to inhibit viral replication effectively at micromolar concentrations .
Q & A
Advanced Research Question
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For sulfonamides, the sulfonyl group’s electron-deficient nature aligns with LUMO localization .
- Molecular Dynamics (MD) : Simulates binding stability in protein pockets. For benzimidazole derivatives, MD trajectories reveal hydrogen bonding with ATP-binding sites of kinases over 50 ns simulations .
- Limitations : Force field inaccuracies for sulfur-containing moieties may require parameter optimization .
What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Basic Research Question
- Crystallization : Methanol/water mixtures effectively purify sulfonamides and imidazoles, achieving >90% purity .
- Chromatography : Reverse-phase HPLC (C18 columns) resolves polar byproducts, as demonstrated in regulated pharmaceutical analyses .
- Contradictions : Silica gel chromatography may degrade acid-sensitive groups (e.g., carbamoyl); flash chromatography with neutral alumina is preferable .
How can researchers validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH stability studies : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC. Sulfonamides are generally stable at pH 7.4 but hydrolyze under acidic conditions .
- Thermal analysis : Differential scanning calorimetry (DSC) identifies decomposition points (e.g., melting points >200°C indicate thermal stability) .
- Light sensitivity : UV-vis spectroscopy tracks photodegradation; benzamide derivatives often require light-protected storage .
What are the key challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Reagent scalability : Transitioning from THF to cheaper solvents (e.g., toluene) may reduce costs but lower yields .
- Purification bottlenecks : Crystallization scales nonlinearly; centrifugal partition chromatography (CPC) is a scalable alternative .
- Regulatory compliance : USP methods mandate strict impurity profiling (e.g., <0.1% sulfonic acid byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
